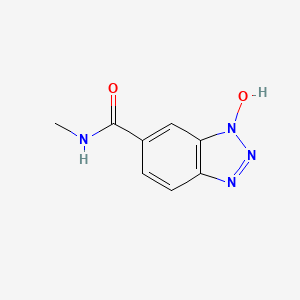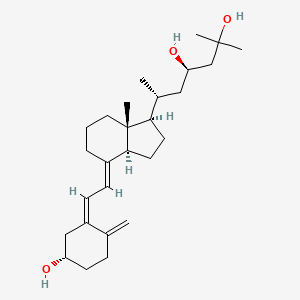
(23R)-23,25-dihydroxyvitamin D3/(23R)-23,25-dihydroxycholecalciferol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(23R)-23,25-dihydroxyvitamin D3, also known as (23R)-23,25-dihydroxycholecalciferol, is a hydroxylated form of vitamin D3. This compound is part of the vitamin D family, which plays a crucial role in calcium and phosphorus homeostasis in the body. It is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight and undergoes further hydroxylation in the liver and kidneys to become biologically active.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (23R)-23,25-dihydroxyvitamin D3 involves multiple steps, starting from the precursor vitamin D3. The hydroxylation at the 23rd and 25th positions can be achieved through chemical or enzymatic methods. Chemical synthesis typically involves the use of reagents such as tert-butyl hydroperoxide and titanium isopropoxide under controlled conditions to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of (23R)-23,25-dihydroxyvitamin D3 often employs microbial fermentation or enzymatic hydroxylation. Microorganisms such as Pseudonocardia autotrophica can be used to hydroxylate vitamin D3 at specific positions. The process involves culturing the microorganisms in a suitable medium, followed by extraction and purification of the desired hydroxylated product.
化学反応の分析
Types of Reactions
(23R)-23,25-dihydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (23R)-23,25-dihydroxyvitamin D3 can yield 23-keto-25-hydroxyvitamin D3, while reduction can produce 23-deoxy-25-hydroxyvitamin D3.
科学的研究の応用
(23R)-23,25-dihydroxyvitamin D3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Research focuses on its potential therapeutic effects in conditions such as osteoporosis, psoriasis, and certain cancers.
Industry: It is used in the formulation of dietary supplements and fortified foods to enhance vitamin D content.
作用機序
The mechanism of action of (23R)-23,25-dihydroxyvitamin D3 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the compound forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription. The pathways involved include calcium and phosphorus homeostasis, immune response regulation, and cell proliferation and differentiation.
類似化合物との比較
Similar Compounds
1,25-dihydroxyvitamin D3 (calcitriol): The most active form of vitamin D3, involved in calcium absorption and bone health.
24,25-dihydroxyvitamin D3: Another hydroxylated form with distinct biological functions.
25-hydroxyvitamin D3: A precursor to the active forms, commonly measured to assess vitamin D status.
Uniqueness
(23R)-23,25-dihydroxyvitamin D3 is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other hydroxylated forms of vitamin D3. Its role in modulating specific signaling pathways and gene expression profiles sets it apart from other vitamin D metabolites.
This comprehensive overview highlights the significance of (23R)-23,25-dihydroxyvitamin D3 in various scientific and industrial contexts
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
(4R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23-,24-,25+,27-/m1/s1 |
InChIキー |
JVBPQHSRTHJMLM-WORHRCAZSA-N |
異性体SMILES |
C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
正規SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



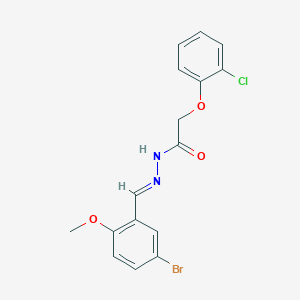
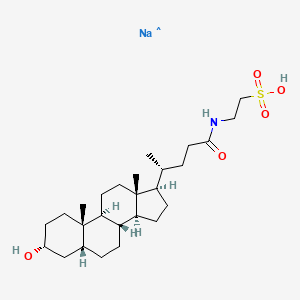
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
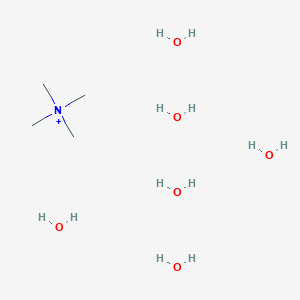
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)



